

D-Homocysteine Thiolactone: A Technical Guide on Formation, Reactivity, and Biological Implications

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Introduction

Homocysteine thiolactone (HTL) is a cyclic thioester of the non-proteinogenic amino acid homocysteine.[1][2] It is a reactive metabolite formed primarily through an error-editing mechanism by methionyl-tRNA synthetase, which prevents the incorrect incorporation of homocysteine into proteins.[1][3] While the L-isomer of homocysteine is the substrate for this enzymatic reaction, the resulting D- and L-stereoisomers of homocysteine thiolactone exhibit similar chemical reactivity towards protein lysine residues.[1] This high reactivity, leading to a post-translational modification known as N-homocysteinylation, implicates HTL in the pathology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] Beyond its biological significance, HTL's unique dual amino and thioester functionalities make it a versatile building block in organic synthesis, particularly in polymer science and the development of theranostic agents.[1][4] This guide provides an in-depth overview of the formation, reactivity, and analytical methodologies related to **D-homocysteine** thiolactone.

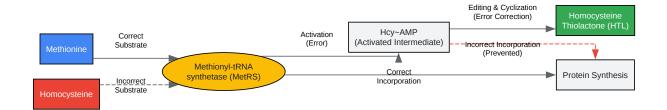
Formation of D-Homocysteine Thiolactone

The formation of homocysteine thiolactone can occur both biologically and through chemical synthesis.



Biological Formation

The primary biological route to homocysteine thiolactone is an error-editing process by aminoacyl-tRNA synthetases, principally methionyl-tRNA synthetase (MetRS).[1] Because of its structural similarity to methionine, homocysteine (Hcy) can be mistakenly activated by MetRS to form an Hcy~AMP intermediate.[2] To prevent its incorporation into polypeptide chains, the synthetase edits this error by catalyzing an intramolecular cyclization, where the sulfhydryl group of homocysteine attacks the activated carboxyl group.[1] This reaction forms the stable, five-membered homocysteine thiolactone ring and releases AMP.[1] This editing mechanism is a crucial cellular quality control step.[1][5]



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Biological formation of homocysteine thiolactone (HTL).

Chemical Synthesis

DL-homocysteine thiolactone hydrochloride is commonly prepared in the laboratory through several synthetic routes.

- From DL-Methionine via Reduction: A prevalent method involves the reduction of DL-methionine using a strong reducing agent like sodium metal in liquid ammonia. The reaction is typically performed at low temperatures (-35 to -40°C).[6][7] Following the reduction, the reaction is quenched with ammonium chloride. The resulting DL-homocysteine is then cyclized to the thiolactone under acidic conditions (pH 1) using concentrated hydrochloric acid.[6]
- From DL-Methionine via Oxidation/Cyclization: An alternative route involves heating DL-methionine with iodine and ammonia water under pressure. This process facilitates the



formation and subsequent cyclization to DL-homocysteine thiolactone hydrochloride.[6]

• Electrochemical Synthesis: Electrochemical methods offer a cleaner alternative to chemical reagents. The electrochemical reduction of D,L-homocystine can be performed in a batch continuous recirculation reactor to yield homocysteine, which can then be cyclized.[8] This approach avoids heavy-metal cathodes, which is advantageous for pharmaceutical applications.[8][9]

Chemical Reactivity and Mechanisms

The reactivity of homocysteine thiolactone is dominated by the electrophilic nature of its thioester carbonyl carbon, making it susceptible to nucleophilic attack. This leads to the opening of the five-membered ring.

Hydrolysis

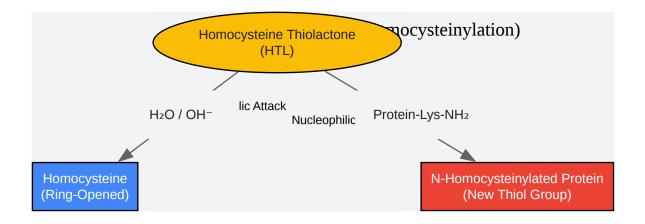
In aqueous solutions, homocysteine thiolactone undergoes hydrolysis to form homocysteine. This reaction is pH-dependent. The thiolactone is relatively stable in acidic to neutral conditions (up to pH 7) but hydrolyzes more rapidly in alkaline media (pH > 7).[10][11][12] At physiological pH (7.4), 1 mM homocysteine thiolactone is hydrolyzed to approximately 0.71 mM homocysteine within 24 hours.[11]

Aminolysis and N-Homocysteinylation

The most significant reaction in a biological context is aminolysis, where a primary amine acts as the nucleophile. The ϵ -amino groups of lysine residues on proteins are key targets.[3][13] This reaction, termed N-homocysteinylation, results in the formation of a stable isopeptide bond between the homocysteine carboxyl group and the lysine amino group, releasing a free sulfhydryl group onto the protein.[1][2]

The mechanism of aminolysis involves the formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[13][14] The reaction is first-order with respect to the amine concentration.[13] This modification can drastically alter a protein's structure and function.[15] [16]





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Primary chemical reactions of homocysteine thiolactone.

Biological Effects and Pathophysiological Relevance

The modification of proteins by homocysteine thiolactone has profound biological consequences.

Alteration of Protein Structure and Function

N-homocysteinylation introduces a new, reactive thiol group into proteins, which can alter their redox status, structure, and function.[1] This modification has been shown to:

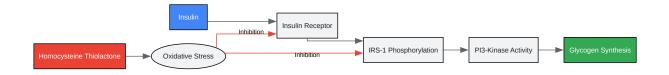
- Induce Aggregation: HCTL induces structural changes and aggregation in proteins like insulin, causing a transition from alpha-helical structures to beta-sheets.[15]
- Impair Function: Homocysteinylation can lead to enzyme inactivation and loss of normal biological activity.[16]
- Increase Oxidative Stress: The introduction of new thiol groups can make proteins more susceptible to oxidation, contributing to cellular oxidative stress.[1][17] Human serum albumin (HSA), for instance, becomes more prone to oxidation and aggregation after Nhomocysteinylation.[4]

Toxicity and Role in Disease



Homocysteine thiolactone is significantly more toxic than homocysteine itself and has been shown to induce apoptosis even at low concentrations.[1] Its detrimental effects are linked to a variety of diseases:

- Cardiovascular Disease: HTL is considered a risk factor for atherosclerosis and cardiovascular disease.[2][13] It can modify proteins like fibrinogen, leading to the formation of more tightly packed fibrin structures that are resistant to lysis.[18]
- Neurodegenerative Disorders: N-homocysteinylation of proteins such as α-synuclein and DJ1 has been linked to the pathology of Parkinson's disease by exacerbating protein
 aggregation and neurotoxicity.[3] It is also associated with Alzheimer's disease.[5]
- Insulin Resistance: HTL can impair insulin signaling by inhibiting the tyrosine phosphorylation of the insulin receptor and its downstream substrates (IRS-1).[17] This effect appears to be mediated by oxidative stress and can be reversed by antioxidants like glutathione.[17]



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Inhibition of insulin signaling by homocysteine thiolactone.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the toxicity, pharmacokinetics, and physiological concentrations of **D-homocysteine** thiolactone.

Table 1: Toxicity and Pharmacokinetic Data



Parameter	Species	Value	Reference(s)
LD50 (Intravenous)	Mouse	297 mg/kg	[19]
Rat	389 mg/kg	[19]	
Plasma Half-life (t½)	Mouse	5.1 minutes	[5]

Table 2: Physiological Concentrations and Effects

Parameter	Condition / Matrix	Value	Reference(s)
Plasma Concentration	Healthy Humans (n=60)	0 - 34.8 nM (Average: 2.82 nM)	[20]
Effect on Cardiac Function	Isolated Rat Heart (10 μΜ)	Decrease in dp/dt max, SLVP, and Coronary Flow	[21][22]
Protein Thiol Content	N-Hcy-Serum Protein	0.18 - 2.74 mol N- linked Hcy/mol protein	[23]

Table 3: Analytical Method Performance

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference(s)
HPLC with Fluorescence	0.36 nM	-	[20]
GC/MS with NCI	1.7 nmol/L	5.2 nmol/L	[24]
Automated Flow (ZF)	100 nmol/L	-	[25]

Experimental Protocols

Protocol 1: Synthesis of DL-Homocysteine Thiolactone Hydrochloride from DL-Methionine



This protocol is adapted from procedures involving reduction in liquid ammonia.[6][7]

- Preparation: Pre-cool a 3-liter three-necked flask or cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.
- Dissolution: Add 100 g of DL-methionine to the cooled reactor. Slowly introduce dry ammonia gas until the condensed liquid ammonia completely dissolves the DL-methionine.
- Reduction: While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.
- Quenching: Upon completion, stop stirring and allow the mixture to settle. Carefully transfer the upper clear liquid layer to another flask. Quench the reaction by adding ammonium chloride to neutralize excess sodium.
- Ammonia Removal: Allow the reaction mixture to warm to room temperature, which will
 cause the ammonia to evaporate completely. This can be done in a well-ventilated fume
 hood.
- Purification: The resulting solid is a mixture of DL-homocysteine sodium salt, NaCl, and NH₄Cl. Dissolve the solid in water and pass it through a cation exchange resin to remove sodium ions.
- Cyclization and Isolation: Adjust the pH of the eluate to 1 with concentrated hydrochloric acid. This acidic condition promotes the cyclization of homocysteine to its thiolactone.
 Concentrate the solution under vacuum to obtain solid DL-homocysteine thiolactone hydrochloride. The expected yield is approximately 79-95%.[6]

Protocol 2: Quantification of Homocysteine Thiolactone in Plasma

This protocol is based on HPLC with post-column fluorescence detection.[20][26]

• Sample Preparation: Separate plasma from whole blood. To remove macromolecules, ultrafilter the plasma sample through a membrane with a molecular weight cutoff of ~10 kDa.



- Extraction (Optional): For further purification, perform a liquid-liquid extraction of the ultrafiltrate with a chloroform/methanol mixture.
- Chromatographic Separation:
 - System: Use a high-performance liquid chromatography (HPLC) system.
 - Column: Employ a cation exchange microbore column for separation.
 - Mobile Phase: Use an appropriate isocratic ion-pairing mobile phase.
- · Post-Column Derivatization:
 - After the column, introduce an alkaline solution (e.g., NaOH) into the flow path to hydrolyze the thiolactone ring, converting HTL to homocysteine.
 - Next, mix the eluate with an o-phthalaldehyde (OPA) reagent solution. OPA reacts with the primary amine and the newly freed thiol of homocysteine to form a highly fluorescent derivative.
- Detection:
 - Detector: Use a fluorescence detector.
 - Wavelengths: Set the excitation wavelength to ~370 nm and the emission wavelength to ~480 nm.[25]
- Quantification: Create a calibration curve using known concentrations of homocysteine thiolactone standards. Quantify the amount of HTL in the plasma sample by comparing its peak area to the standard curve.



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Workflow for the analysis of HTL in biological samples.



Protocol 3: In Vitro N-Homocysteinylation of Insulin

This protocol outlines a method to study the structural effects of HTL on a model protein like insulin.[15]

- Protein Preparation: Prepare a stock solution of bovine pancreatic insulin in a suitable buffer (e.g., phosphate buffer, pH 7.4). Determine the exact protein concentration using UV absorbance at 280 nm.
- Incubation: Prepare a series of insulin samples and add increasing concentrations of homocysteine thiolactone hydrochloride (e.g., 0 μM, 50 μM, 100 μM, 250 μM, 500 μM).
 Incubate the mixtures at 37°C for a defined period (e.g., 24 hours).
- Structural Analysis (Circular Dichroism):
 - After incubation, dilute the samples to an appropriate concentration for circular dichroism
 (CD) spectroscopy.
 - \circ Record far-UV CD spectra (e.g., from 200-250 nm) to monitor changes in the secondary structure (α -helix vs. β -sheet content).
- Aggregation Analysis (Fluorescence/Light Scattering):
 - Thioflavin T (ThT) Assay: Add ThT to the incubated samples. Measure the fluorescence emission at ~485 nm (excitation at ~440 nm). An increase in fluorescence indicates the formation of amyloid-like β-sheet aggregates.
 - Light Scattering: Measure light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer or fluorometer to monitor the formation of larger protein aggregates over time.
- Data Analysis: Compare the spectroscopic data from the HTL-treated samples to the untreated control to characterize the dose-dependent effect of HTL on insulin structure and aggregation propensity.



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